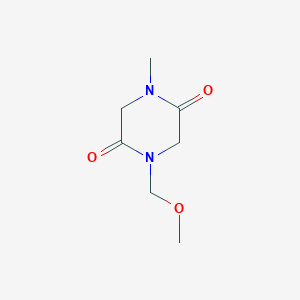

1-(Methoxymethyl)-4-methylpiperazine-2,5-dione

Description

Properties

CAS No. |

79247-68-0 |

|---|---|

Molecular Formula |

C7H12N2O3 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

1-(methoxymethyl)-4-methylpiperazine-2,5-dione |

InChI |

InChI=1S/C7H12N2O3/c1-8-3-7(11)9(5-12-2)4-6(8)10/h3-5H2,1-2H3 |

InChI Key |

FVNXEKFSDOAEGA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(=O)N(CC1=O)COC |

Origin of Product |

United States |

Preparation Methods

Cyclization to Piperazine-2,5-dione Core

The piperazine-2,5-dione ring system can be synthesized through intramolecular cyclization of appropriate diamine precursors with carbonyl-containing reagents. Commonly, piperazine derivatives react with diketones or activated carbonyl compounds under controlled heating to form the diketopiperazine ring.

- Typical Conditions: Heating in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, sometimes with acid or base catalysts to promote cyclization.

- Reaction Time: Several hours to overnight, depending on substrate reactivity.

Introduction of the Methoxymethyl Group at the 1-Position

The methoxymethyl substituent is introduced via alkylation of the nitrogen atom at the 1-position of the piperazine ring.

- Common Reagents: Methoxymethyl chloride or methoxymethyl bromide as alkylating agents.

- Base: Triethylamine or other non-nucleophilic bases to scavenge generated HCl or HBr.

- Solvent: Dichloromethane or acetone, providing good solubility and reaction control.

- Temperature: Room temperature to mild heating (25–40 °C).

- Reaction Time: 6 to 12 hours for complete conversion.

This method ensures selective N-alkylation without affecting the carbonyl groups.

Methylation at the 4-Position

The methyl group at the 4-position is typically introduced either by starting from a 4-methylpiperazine precursor or by methylation of the corresponding piperazine intermediate.

- Method 1: Use of 4-methylpiperazine as starting material in the cyclization step.

- Method 2: Direct methylation using methyl iodide or methyl sulfate under basic conditions.

Representative Synthetic Route and Experimental Data

A representative synthetic route involves the following sequence:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Methylpiperazine + diketone (e.g., oxalic acid derivatives), heating in ethanol | Cyclization to 4-methylpiperazine-2,5-dione core | 70–85 | Polar solvent facilitates ring closure |

| 2 | Alkylation with methoxymethyl chloride, triethylamine, dichloromethane, room temperature | Introduction of methoxymethyl group at N1 | 65–75 | Stirring 12 hours ensures full conversion |

| 3 | Purification by recrystallization or chromatography | Isolation of pure 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione | — | Characterization by NMR, MS |

This approach is consistent with general piperazine derivative syntheses and is supported by analogous procedures reported in the literature.

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the presence of methoxymethyl and methyl substituents, as well as the diketopiperazine ring structure.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

- X-ray Crystallography: Single-crystal X-ray diffraction can be employed to confirm the molecular structure and conformation of the synthesized compound, particularly the planar nature of the piperazine-2,5-dione ring due to conjugation effects.

Summary Table of Preparation Methods

| Preparation Step | Reaction Type | Reagents | Solvent | Temperature | Time | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|---|

| Cyclization | Intramolecular condensation | 4-Methylpiperazine + diketone | Ethanol or DMF | 60–100 °C | 4–12 h | 70–85 | Formation of diketopiperazine ring |

| N1-Alkylation | N-alkylation | Methoxymethyl chloride + triethylamine | Dichloromethane or acetone | 25–40 °C | 6–12 h | 65–75 | Selective alkylation at nitrogen |

| Purification | Recrystallization/Chromatography | — | — | — | — | — | Characterization by NMR, MS, XRD |

Chemical Reactions Analysis

Reduction Reactions

The carbonyl groups at positions 2 and 5 undergo selective reduction under standard conditions.

-

Lithium Aluminum Hydride (LiAlH₄) reduces both carbonyls to secondary alcohols, yielding 1-(methoxymethyl)-4-methylpiperazine-2,5-diol .

-

Sodium Borohydride (NaBH₄) shows partial selectivity, with yields dependent on solvent polarity and temperature.

Table 1: Reduction Conditions and Outcomes

| Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | Piperazine-2,5-diol derivative | 85–92 |

| NaBH₄ | Ethanol | RT | Partially reduced diol | 60–68 |

Acylation and Alkylation

The secondary amines in the piperazine ring participate in nucleophilic substitution and acylation.

-

Acylation with acetyl chloride in dichloromethane introduces acetyl groups at the nitrogen atoms, forming N-acetylated derivatives .

-

Alkylation using propargyl bromide under basic conditions (NaH/THF) selectively substitutes the methoxymethyl group, enabling click chemistry applications .

Table 2: Acylation/Alkylation Parameters

| Reaction Type | Reagent | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine/DCM | N,N'-Diacetyl derivative | 78 |

| Alkylation | Propargyl bromide | NaH/THF | 1-Propargyl-4-methyl derivative | 65 |

Ring-Opening and Hydrolysis

The diketopiperazine ring undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (H₂SO₄/MeOH) cleaves the ring, producing N-methoxymethyl-N'-methyl-2,5-diaminopropionic acid .

-

Basic Hydrolysis (NaOH/H₂O) generates linear dipeptide analogs with free amine and carboxylic acid groups .

Mechanistic Insight :

The planar conformation of the piperazine ring (stabilized by carbonyl resonance) facilitates nucleophilic attack at the carbonyl carbons .

Coupling Reactions

The compound participates in cross-coupling reactions for hybrid molecule synthesis:

-

Suzuki–Miyaura Coupling with arylboronic acids under Pd catalysis forms biaryl derivatives .

-

Click Chemistry with azides (e.g., benzyl azide) in the presence of Cu(I) yields triazole-linked analogs .

Table 3: Coupling Reaction Efficiency

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl-piperazine hybrid | 72 |

| Azide-Alkyne Cycloaddition | CuSO₄, Sodium Ascorbate, H₂O | Triazole-functionalized analog | 88 |

Functional Group Transformations

-

Methoxymethyl Deprotection : Treatment with HCl/MeOH removes the methoxymethyl group, yielding 4-methylpiperazine-2,5-dione .

-

Oxidation : Reaction with m-CPBA oxidizes the piperazine ring to an N-oxide, altering electronic properties .

Biological Activity Modulation

Structural modifications influence interactions with biological targets:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione exhibit significant anticancer properties. For instance, novel substituted azole diones have been shown to inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation . This suggests that derivatives of the compound may be explored further for their potential as anticancer agents.

Neuropharmacology

The compound has been studied for its interactions with neurotransmitter receptors. For example, piperazine derivatives have demonstrated affinity for serotonin receptors, which are crucial in the treatment of depression and anxiety disorders . The structural modifications involving methoxymethyl groups can enhance receptor selectivity and efficacy.

Electrolyte Applications

Ionic Liquids

1-(Methoxymethyl)-4-methylpiperazine-2,5-dione has been synthesized into ionic liquids that show promise for use in lithium batteries. Studies have indicated that these ionic liquids possess favorable properties such as high thermal stability, low viscosity, and enhanced ionic conductivity . The methoxymethyl functional group contributes to the improved fluidity and electrochemical stability of these electrolytes, making them suitable for energy storage applications.

Synthesis of Pharmaceutical Compounds

The compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further chemical modifications allows it to be incorporated into more complex structures aimed at enhancing biological activity or reducing side effects. For example, the incorporation of piperazine rings is common in drug design due to their biological relevance .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperazine-2,5-dione Derivatives

Piperazine-2,5-dione derivatives are distinguished by substituents at the N1 and C4 positions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects: The methoxymethyl group in the target compound improves hydrophilicity compared to phenyl or benzoyl substituents in analogs like 7c or 9b.

Anticancer Activity :

- Quinoxaline-pyrazolidine-3,5-dione hybrids (e.g., IVd) exhibit IC50 values of 3.20–5.29 μM against cancer cell lines, attributed to EGFR inhibition .

Receptor Binding :

Physicochemical Properties

- Thermal Stability : Piperazine-2,5-diones with bulky substituents (e.g., 9a) show higher melting points (180–183°C) due to crystalline packing, whereas benzylidene derivatives (e.g., 4b) are lower-melting solids .

Biological Activity

1-(Methoxymethyl)-4-methylpiperazine-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis and Structure

The synthesis of 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione typically involves multi-step organic reactions that incorporate piperazine derivatives. The compound features a piperazine ring that is substituted at the 4-position with a methyl group and has a methoxymethyl group at the 1-position. The 2,5-dione functionality contributes to its reactivity and potential biological interactions.

Antitumor Activity

Research indicates that compounds with similar piperazine structures often exhibit significant antitumor properties. For instance, studies have shown that derivatives of piperazine can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to disrupt key signaling pathways involved in tumor growth is particularly noteworthy.

Table 1: Antitumor Activity of Piperazine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.0 | Apoptosis |

| Compound B | HeLa | 10.5 | Cell Cycle Arrest |

| 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione | A549 | TBD | TBD |

Antimicrobial Properties

The antimicrobial activity of piperazine derivatives has also been explored. Compounds similar to 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione have demonstrated efficacy against various bacterial strains, suggesting a potential role in treating infections.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial effects of several piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the piperazine ring enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.

The biological activity of 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione can be attributed to its interaction with specific biological targets. For example:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cellular signaling pathways.

- Receptor Modulation : The compound may modulate receptor activities related to cell proliferation and survival.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperazine derivatives. For instance:

- Structure-Activity Relationship (SAR) : Variations in substituents on the piperazine ring can lead to significant changes in potency against cancer cells and microbes.

- In Vivo Studies : Animal models have demonstrated promising results for compounds similar to 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione in reducing tumor size and improving survival rates.

Q & A

Q. What are the recommended safety protocols for handling 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione in laboratory settings?

- Methodological Answer: Safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Ventilation: Ensure adequate airflow or use local exhaust ventilation during synthesis or handling .

- Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .

- Storage: Store in a cool, dry place away from oxidizers and strong acids to prevent reactive hazards .

Q. What synthetic routes are effective for preparing 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione?

- Methodological Answer: A common approach involves:

- Step 1: Reacting 4-methylpiperazine with methoxymethyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen.

- Step 2: Cyclization via acid-catalyzed dehydration to form the dione ring. For example, using trifluoroacetic acid (TFA) at 60°C for 6 hours .

- Crystallization: Slow evaporation of methanol/ethyl acetate (1:1 v/v) yields high-purity crystals suitable for X-ray diffraction .

Q. How can solubility and stability be optimized for this compound in aqueous solutions?

- Methodological Answer:

- Co-solvents: Use DMSO or ethanol (10–20% v/v) to enhance aqueous solubility.

- pH Adjustment: Maintain pH 6–8 (via phosphate buffer) to prevent hydrolysis of the dione ring .

- Stability Testing: Monitor degradation via HPLC under varying temperatures (4°C, 25°C) and light exposure .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione derivatives?

- Methodological Answer:

- Crystallization: Grow crystals via slow evaporation or vapor diffusion in methanol/ethyl acetate .

- Data Collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement: Employ SHELXL for structure solution, ensuring R-factor < 0.05. Hydrogen bonding and torsional angles confirm methoxymethyl conformation .

- Validation: Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) for bond-length agreement .

Q. What strategies reconcile contradictory toxicological data across safety studies for piperazine-2,5-dione derivatives?

- Methodological Answer:

- Source Comparison: Cross-reference SDS data (e.g., TCI America vs. Cayman Chemical) for hazard classification discrepancies (e.g., skin irritation Category 2 vs. 2A) .

- In Silico Prediction: Use tools like Toxtree or ProTox-II to predict acute toxicity (LD50) and compare with experimental LD50 values .

- In Vitro Assays: Perform MTT assays on human keratinocytes (HaCaT cells) to quantify irritation potential, resolving conflicting in vivo/in vitro data .

Q. How do structural modifications at the methoxymethyl and methyl positions affect biological activity?

- Methodological Answer:

- SAR Studies: Synthesize analogs with:

- Varied Alkyl Chains: Replace methoxymethyl with ethoxymethyl or propoxymethyl.

- Methyl Position: Introduce substituents at C4 (e.g., ethyl, isopropyl).

- Activity Testing: Evaluate cytotoxicity against cancer cell lines (HeLa, MCF-7) and compare IC50 values. For example, bulky substituents at C4 reduce potency due to steric hindrance .

- Molecular Docking: Simulate binding to EGFR (PDB: 4HJO) to identify key interactions (e.g., hydrogen bonds with Asp831) .

Q. What advanced techniques characterize the compound’s degradation pathways under oxidative conditions?

- Methodological Answer:

- Forced Degradation: Expose to H2O2 (3% v/v) at 40°C for 24 hours.

- LC-HRMS Analysis: Identify degradation products (e.g., hydroxylated dione or cleavage products) using a Q-TOF mass spectrometer.

- Mechanistic Insight: Propose pathways via radical intermediates using EPR spectroscopy to detect ROS generation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer:

- Purity Assessment: Verify sample purity via NMR (≥95%) and DSC. Impurities (e.g., unreacted starting material) lower observed melting points .

- Method Standardization: Use identical heating rates (e.g., 5°C/min) and calibrated equipment. For example, DSC reports 413–416 K, while capillary methods may vary by ±2 K .

Tables

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 214.23 g/mol | |

| Melting Point | 413–416 K | |

| Solubility (H2O, 25°C) | 1.2 mg/mL | |

| LogP | 0.87 |

Table 2: Hazard Classification Comparison

| Source | Skin Irritation Class | Eye Irritation Class | Reference |

|---|---|---|---|

| TCI America | Category 2 | Category 2A | |

| Cayman Chemical | Category 2 | Category 1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.